

Addressing trailing endpoints in Fosfomycin MIC testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosfomycin calcium hydrate*

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Technical Support Center: Fosfomycin MIC Testing

This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with trailing endpoints in fosfomycin Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is the "trailing endpoint" phenomenon in fosfomycin susceptibility testing?

The trailing endpoint phenomenon, also known as trailing growth, is the observation of reduced but persistent bacterial growth at antibiotic concentrations above the true Minimum Inhibitory Concentration (MIC).^[1] This phenomenon can complicate the determination of the actual MIC, potentially leading to a misinterpretation of susceptibility results. It is a known issue, particularly in broth microdilution (BMD) methods for fosfomycin susceptibility testing.^[1]

Q2: What are the primary causes of trailing endpoints with fosfomycin?

Trailing endpoints with fosfomycin are frequently associated with the emergence of resistant subpopulations within the bacterial culture being tested. The core mechanisms are often linked to mutations in genes that control the transport of fosfomycin into the bacterial cell. Key causes include:

- Mutations in Transporter Genes: Fosfomycin enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).^[2] Mutations in the *glpT* or *uhpT* genes can reduce fosfomycin uptake, allowing a subpopulation of bacteria to survive and grow slowly at higher antibiotic concentrations.^[1]
- Mutations in Regulatory Genes: The expression of these transporters is controlled by cellular metabolic signals. For example, the UhpT system is induced by glucose-6-phosphate (G6P).^{[1][2]} Mutations in regulatory genes such as *cyaA* (adenylate cyclase) and *ptsI* (phosphotransferase system), which influence cyclic AMP (cAMP) levels, can also impact transporter expression and contribute to reduced susceptibility.^[1]

Q3: Why is glucose-6-phosphate (G6P) added to fosfomycin susceptibility testing media?

Glucose-6-phosphate (G6P) is a critical supplement in testing media because it induces the UhpT hexose phosphate transport system in many bacteria, which is a primary pathway for fosfomycin to enter the cell.^{[1][3]} Without an inducer like G6P, the expression of UhpT can be insufficient, leading to reduced fosfomycin uptake. This can result in falsely elevated MIC values that may be misinterpreted as resistance.^[3] The standard concentration recommended by both CLSI and EUCAST is 25 µg/mL.^[4]

Q4: Are there situations where G6P supplementation is not appropriate?

Yes, the need for G6P depends on the bacterial species. For instance, organisms like *Pseudomonas aeruginosa* often lack the UhpT system and rely on the GlpT transporter, so G6P addition does not enhance fosfomycin activity.^[3] Furthermore, for some species, such as *Stenotrophomonas maltophilia*, G6P can have an antagonistic effect and reduce fosfomycin activity, potentially because the organism lacks the UhpT transporter.^{[3][5]} Therefore, using G6P in susceptibility testing for these organisms can lead to misleadingly high MICs.^[5]

Q5: How should inner colonies in disk diffusion assays be interpreted?

Inner colonies are discrete colonies that can appear within the zone of inhibition in a disk diffusion assay, complicating interpretation. CLSI and EUCAST have conflicting recommendations for interpreting these colonies:

- EUCAST: Recommends ignoring isolated colonies within the inhibition zone and measuring the diameter of the outer, more distinct zone edge.
- CLSI: Recommends that these inner colonies should be taken into account, which typically results in a smaller measured zone diameter.

This difference in interpretation can lead to discordant susceptibility results for the same isolate.

Troubleshooting Guide

This section addresses specific issues encountered during fosfomycin MIC testing.

Issue 1: Difficulty reading MIC endpoints in broth microdilution due to trailing growth.

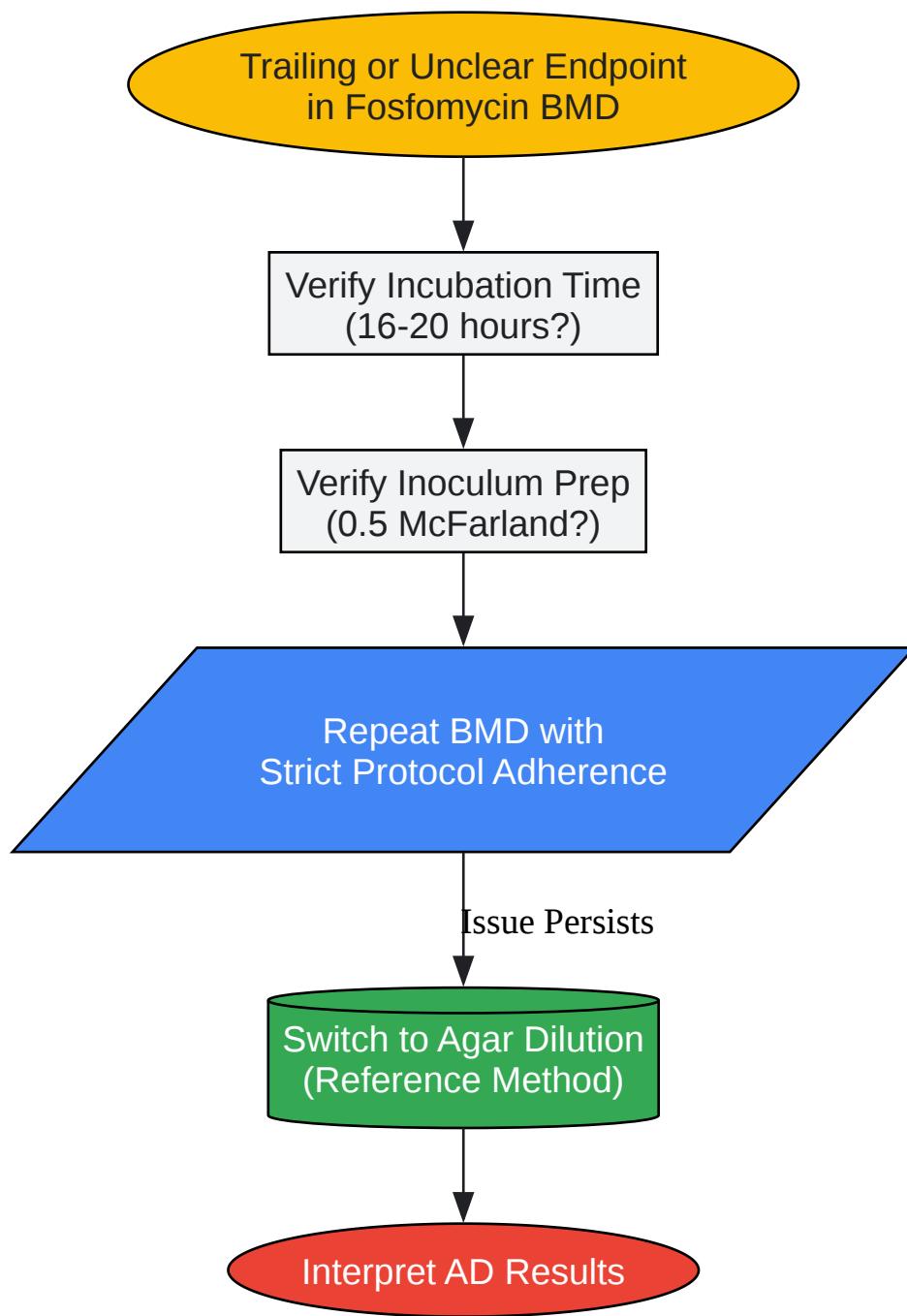
- Potential Cause 1: Emergence of Resistant Subpopulations (Heteroresistance)
 - Recommended Solution: Switch to an alternative testing method. Agar dilution (AD) is the reference method recommended by both CLSI and EUCAST for fosfomycin and is less susceptible to trailing endpoints.[\[1\]](#)
- Potential Cause 2: Inappropriate Incubation Time
 - Recommended Solution: Read endpoints at 16-20 hours. Avoid prolonged incubation (e.g., 24 hours or longer) as this can worsen the trailing effect.[\[1\]](#) For some organisms, an earlier reading may yield a clearer endpoint.
- Potential Cause 3: Suboptimal Inoculum Preparation
 - Recommended Solution: Ensure a standardized inoculum. Prepare the inoculum from a fresh, overnight growth on non-selective agar and standardize it to a 0.5 McFarland turbidity standard to maintain a consistent starting cell density.[\[1\]](#)

Issue 2: Appearance of "skipped wells" in broth microdilution.

Skipped wells refer to the absence of growth in a well preceding the determined MIC (e.g., no growth at 16 $\mu\text{g}/\text{mL}$, but growth at 32 $\mu\text{g}/\text{mL}$ and 64 $\mu\text{g}/\text{mL}$). This phenomenon is a known issue with fosfomycin BMD testing.[6][7][8]

- Recommended Action: The high frequency of scientific errors in both BMD and AD methods for fosfomycin suggests a need for re-evaluation of testing guidelines.[6][7][8][9] When skipped wells are observed, repeating the test is advisable. If the issue persists, consider using the agar dilution method for confirmation.

Troubleshooting Workflow Diagram



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Troubleshooting workflow for unclear fosfomycin MIC endpoints.

Data Presentation

Table 1: Comparison of Fosfomycin MIC50/MIC90 Values by Testing Method

Organism	Method	MIC50 (µg/mL)	MIC90 (µg/mL)	Source
Klebsiella pneumoniae	Agar Dilution (AD)	32	256	[6][7][9]
Klebsiella pneumoniae	Broth Microdilution (BMD)	64	256	[6][7][9]
Pseudomonas aeruginosa	Agar Dilution (AD)	64	256	[10][11]
Pseudomonas aeruginosa	Broth Microdilution (BMD)	128	256	[10][11]

This table highlights that BMD often yields higher MIC values compared to the reference AD method.

Table 2: CLSI and EUCAST Breakpoints for *E. coli* (Urinary Tract Infections)

Organization	Susceptible	Intermediate	Resistant
CLSI	≤ 64 µg/mL	128 µg/mL	≥ 256 µg/mL
EUCAST	≤ 32 µg/mL	-	> 32 µg/mL

Note: Breakpoints for other Enterobacteriales are not consistently established, leading to reliance on *E. coli* criteria.[12]

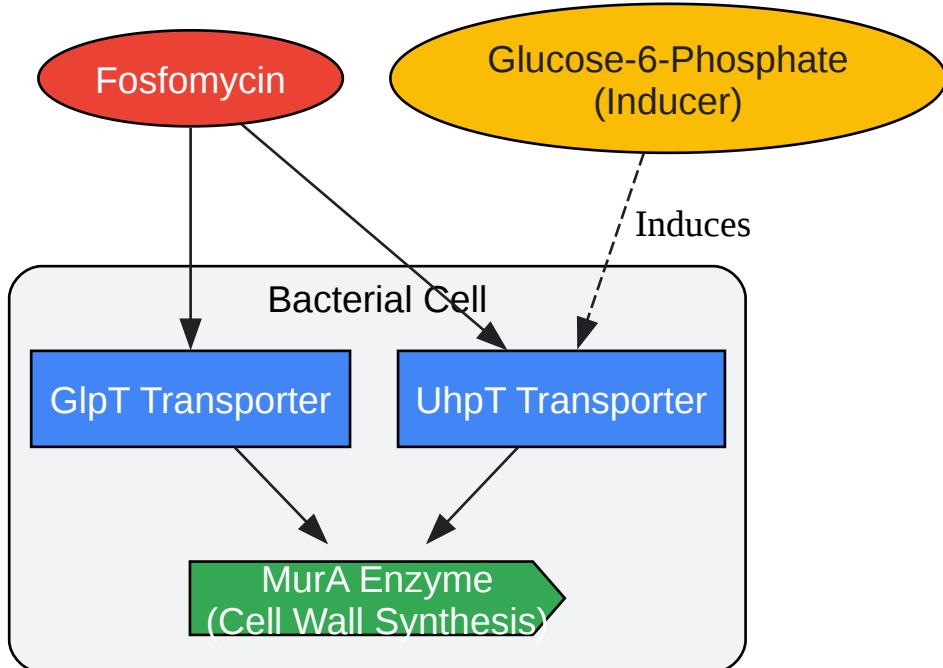
Experimental Protocols

Protocol 1: Fosfomycin Agar Dilution (AD) Susceptibility Testing

This protocol is based on the reference method recommended by CLSI and EUCAST.

- Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. For organisms requiring it (e.g., Enterobacterales), supplement the MHA with Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.
- Antibiotic Dilution: Create a series of MHA plates containing doubling dilutions of fosfomycin (e.g., ranging from 1 to 256 µg/mL).
- Inoculum Preparation: From a fresh (18-24 hour) non-selective agar plate, suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately $1-2 \times 10^8$ CFU/mL).
- Inoculation: Using an inoculum replicator, spot a standardized volume of the bacterial suspension onto the surface of each fosfomycin-containing and control plate.
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A faint haze or a single colony is disregarded.

Fosfomycin Uptake Pathway



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Simplified pathway of fosfomycin uptake into the bacterial cell.

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- To cite this document: BenchChem. [Addressing trailing endpoints in Fosfomycin MIC testing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1251369#addressing-trailing-endpoints-in-fosfomycin-mic-testing>

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